N-ethyl-5-fluoro-2-iodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

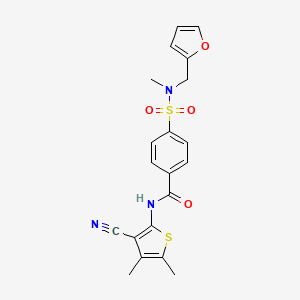

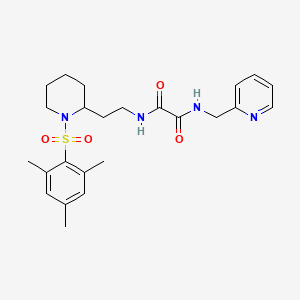

N-ethyl-5-fluoro-2-iodobenzamide is a chemical compound with the formula C9H9FINO . It is available from various suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a fluoro and an iodo substituent . The exact 3D structure would require more detailed spectroscopic data.Wissenschaftliche Forschungsanwendungen

Fluorescent Indicators for Biochemical Studies

N-ethyl-5-fluoro-2-iodobenzamide derivatives have been utilized as fluorescent indicators, specifically designed for the study of cytosolic free Ca2+ in various biological contexts. These compounds offer improved fluorescence properties over predecessors, such as quin2, providing brighter fluorescence and greater selectivity for Ca2+ over other divalent cations. This enhancement facilitates their use in intracellular applications, including single cells, adherent cell layers, or bulk tissues, where precise measurement of Ca2+ is crucial (Grynkiewicz, Poenie, & Tsien, 1985).

Imaging Agents for Cancer and Neurological Disorders

Compounds structurally related to this compound have been explored as imaging agents in cancer diagnosis. For instance, derivatives have been employed in sigma receptor scintigraphy to visualize primary breast tumors in humans. These imaging agents selectively bind to sigma receptors overexpressed on breast cancer cells, offering a non-invasive technique to assess tumor proliferation and potentially guide treatment strategies (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Neurotransmitter Receptor Studies

Derivatives of this compound have also been synthesized for the study of neurotransmitter receptors, such as the 5-HT1A receptor, using positron emission tomography (PET). These compounds provide valuable tools for researching serotonergic neurotransmission, which has implications for understanding and treating various psychiatric and neurological disorders (Plenevaux et al., 2000).

Chemical Synthesis and Medicinal Chemistry

In the field of chemical synthesis, this compound and its analogs have been used as intermediates in the synthesis of complex molecules. For example, iron-catalyzed, fluoroamide-directed C-H fluorination strategies have been developed, leveraging compounds like this compound for the selective introduction of fluorine atoms into organic molecules. This method showcases the utility of these compounds in developing novel synthetic routes that are both efficient and environmentally friendly (Groendyke, AbuSalim, & Cook, 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-ethyl-5-fluoro-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FINO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORDRCGFYZLBJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2666566.png)

![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2666567.png)

![4,6-dichloro-N-[4-cyano-1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2666569.png)

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2666579.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2666583.png)

![(E)-4-(Dimethylamino)-N-[[6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2666585.png)

![[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol](/img/structure/B2666587.png)